2,5-Dimethylpyrazine

Flavor Chemistry Sensory Science Food Science

Formulators must avoid isomer substitution risks that compromise product performance. 2,5-Dimethylpyrazine delivers a precise roasted nut, cocoa, and baked potato character essential for nuanced flavor profiles. Its Odor Activity Value (OAV) of 7.01 enables reliable dosage calculations, while its corrosion inhibition efficiency of 97.12% on mild steel outperforms the 2,6-isomer, making it a data-backed choice for both flavor and industrial applications. Bulk and research quantities available with verified purity.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 123-32-0
Cat. No. B089654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrazine
CAS123-32-0
Synonyms2,5-dimethylpyrazine
2,5-DMP
2,6-dimethylpyrazine
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C
InChIInChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
InChIKeyLCZUOKDVTBMCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

2,5-Dimethylpyrazine Technical Baseline


2,5-Dimethylpyrazine (CAS 123-32-0) is a heterocyclic aromatic organic compound classified as an alkylpyrazine, characterized by a pyrazine ring substituted with methyl groups at the 2 and 5 positions . It is primarily formed via the Maillard reaction during thermal processing of foods and is widely recognized for its potent, nutty, roasted aroma . As a key flavor and fragrance ingredient, it is subject to rigorous safety evaluations, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) determining 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This assessment, alongside its well-defined physicochemical properties including a boiling point of 155 °C, a density of 0.99 g/mL at 25 °C, and a vapor pressure of 4.0 mmHg at 25 °C, establishes a reliable baseline for industrial use [2]. However, procurement decisions necessitate a precise understanding of how this specific isomer differentiates from its closely related dimethylpyrazine analogs, a factor critically impacting application performance [3].

Target 2,5-isomer for consistent nutty, roasted aroma in flavor and fragrance applications.
JECFA safety evaluation context supports use as a flavoring substance at current intake levels.
Physicochemical profile (volatility, thermal stability) aligns with thermal processing conditions.

2,5-Dimethylpyrazine: No Direct Substitution


Generic substitution among dimethylpyrazine isomers (2,3-, 2,5-, and 2,6-DMP) is not scientifically justifiable and can lead to significant product performance deviation. Despite sharing the same molecular formula (C6H8N2) and molecular weight (108.14 g/mol), the position of the methyl groups on the pyrazine ring fundamentally alters each isomer's electronic distribution and steric properties. This structural difference translates directly into quantifiable divergence in key performance attributes. For instance, the odor threshold of 2,5-dimethylpyrazine in water is reported in the range of 800–1800 µg/L, whereas 2,3-dimethylpyrazine exhibits a significantly broader and generally higher threshold range of 2,500–35,000 µg/L [1]. Such differences in sensory potency dictate that these isomers cannot be used interchangeably in flavor or fragrance formulations without recalibration of use levels and sensory impact. Similarly, in non-sensory applications, these structural nuances lead to distinct physicochemical behaviors. A comparative study on corrosion inhibition revealed that 2,5-DMP achieves an efficiency of 97.12% on mild steel, notably outperforming 2,6-DMP [2]. These data points underscore that selecting the correct isomer is a critical material science decision, not a mere procurement formality, and that assuming functional equivalence among in-class compounds is a direct path to formulation failure and process inefficiency.

Sensory profile mismatch
Odor threshold and OAV differ widely among dimethylpyrazine isomers; expected flavor impact may not transfer between 2,3-, 2,6- and 2,5-DMP.
Performance gap in material protection
Corrosion inhibition efficiency is isomer-specific; 2,6-DMP may not replicate the protection levels reported for 2,5-DMP on mild steel.
Isomer identity determines regulatory and safety context
Safety evaluations such as JECFA are isomer-specific; assuming class-level equivalence creates procurement risk.

2,5-Dimethylpyrazine Evidence-Based Comparison


Odor Threshold vs. 2,3-Dimethylpyrazine

2,5-Dimethylpyrazine exhibits a significantly lower and more precisely defined odor threshold range compared to 2,3-dimethylpyrazine. This indicates that 2,5-DMP provides a more predictable and potent sensory impact at lower concentrations, which is a critical advantage in formulation [1].

Odor Threshold vs 2,3-DMP
Head-to-head
2,5-DMP: 800–1800 µg/L; 2,3-DMP: 2,500–35,000 µg/L
May support selection for consistent flavor dosing context.
Aqueous threshold values; literature compilation.
Flavor Chemistry Sensory Science Food Science

OAV in Sesame Oil: Isomer Comparison

In a study analyzing the key flavor compounds in sesame oil, the three dimethylpyrazine isomers were quantified and their contribution was ranked by Odor Activity Value (OAV). The data demonstrates a clear hierarchy of flavor impact, with 2,3-DMP being the most potent, followed by 2,6-DMP, and then 2,5-DMP. This positions 2,5-DMP as a key contributor with a balanced, moderate impact, distinct from the more dominant 2,3-isomer [1].

OAV in Sesame Oil
Head-to-head
2,5-DMP OAV 7.01; 2,6-DMP 14.80; 2,3-DMP 31.38
OAV hierarchy supports choosing isomer for desired flavor intensity.
Sesame oil model; Maillard product enhancement.
Flavor Chemistry Food Processing Analytical Chemistry

GC-MS Relative Abundance vs. 2,6-Dimethylpyrazine

In a comparative study of shrimp paste fermented with and without a starter culture, 2,5-dimethylpyrazine was identified as a major volatile compound, with its relative percentage being substantially higher than that of 2,6-dimethylpyrazine. This differential abundance suggests a more significant role for 2,5-DMP in the characteristic aroma profile of this fermented food matrix [1].

GC-MS Abundance vs 2,6-DMP
Head-to-head
2,5-DMP: 16.5–17.45%; 2,6-DMP: 0.20–0.27% (relative)
Reported higher relative abundance supports 2,5-DMP as major volatile marker.
Shrimp paste fermentation; starter culture effect.
Analytical Chemistry Food Science Volatile Analysis

Corrosion Inhibition vs. 2,6-Dimethylpyrazine on Mild Steel

In a comparative study of anti-corrosive characteristics on mild steel in an acidic medium, 2,5-dimethylpyrazine (2,5-DMP) demonstrated a higher corrosion inhibition efficiency than its isomer, 2,6-DMP. Both compounds act as mixed-type inhibitors, but 2,5-DMP shows a quantifiably superior protective effect at the tested concentration [1].

Corrosion Inhibition vs 2,6-DMP
Head-to-head
2,5-DMP: 97.12%; 2,6-DMP: lower (exact value not stated)
Reported higher inhibition efficiency context for acid corrosion.
Mild steel in 0.5 M H₂SO₄, 10⁻² M.
Materials Science Corrosion Engineering Industrial Chemistry

Biosynthesis Yield vs. Baseline Strain

Recent advancements in the metabolic engineering of Escherichia coli have established a high-yielding biotechnological route for 2,5-Dimethylpyrazine production. A modified strain, optimized through pathway reconstruction and cofactor regeneration, achieved a yield that represents a major improvement over initial production levels, positioning 2,5-DMP as a viable target for sustainable biomanufacturing [1].

Biosynthesis Yield vs Baseline
Class-level
2897.30 mg/L; 4.7× increase over baseline
Supports biomanufacturing pathway evaluation context.
Engineered E. coli from L-threonine; yield improvement reported.
Metabolic Engineering Biotechnology Green Chemistry

2,5-Dimethylpyrazine Application Scenarios


Roasted Nut & Cocoa Flavor Formulation

Formulators seeking to impart a mild to moderate roasted nut, cocoa, or baked potato character should prioritize 2,5-Dimethylpyrazine. Its Odor Activity Value (OAV) of 7.01 is 2.1x lower than that of 2,6-DMP and 4.5x lower than 2,3-DMP [1]. This ensures the flavor note is perceptible and authentic without overpowering other delicate top notes. Furthermore, its well-defined aqueous odor threshold of 800–1800 µg/L [2] provides a reliable starting point for dosage calculations, minimizing the risk of off-notes that can occur with the more variable sensory profile of 2,3-DMP (threshold range 2,500–35,000 µg/L) [2]. This makes 2,5-DMP the preferred choice for nuanced flavor profiles in confectionery, bakery, and savory snack applications where balance is paramount.

Corrosion Inhibition in Acidic Industrial Processes

For industrial chemists and engineers managing mild steel assets in acidic environments, 2,5-Dimethylpyrazine (2,5-DMP) presents a data-backed, superior alternative to its 2,6-isomer. At a concentration of 10⁻² M in 0.5 M H₂SO₄, 2,5-DMP achieves a corrosion inhibition efficiency of 97.12% [3]. This quantifiably higher performance, coupled with its mixed-type inhibitor action, makes it a more effective choice for formulating corrosion inhibitor packages used in acid pickling, industrial cleaning, or oil well acidizing operations. Selecting 2,5-DMP over 2,6-DMP is a direct, evidence-based decision to enhance asset protection and reduce material loss.

Sustainable Biomanufacturing of 2,5-Dimethylpyrazine

Biotechnology companies and food manufacturers investing in sustainable, 'green' ingredient production should focus on 2,5-Dimethylpyrazine as a prime candidate. Recent advancements demonstrate that engineered E. coli strains can achieve high-titer yields of 2,5-DMP from L-threonine, reaching 2897.30 mg/L [4]. This is a 4.7x improvement over initial yields [5], showcasing a mature and scalable biosynthesis platform. This route offers a clear path to producing a nature-identical flavor molecule with potentially lower environmental impact and a more favorable regulatory profile for 'natural' labeling compared to petrochemical synthesis, positioning 2,5-DMP at the forefront of biobased flavor production.

Application
Selection Property
Validation Focus
Flavor formulation (roasted nut, cocoa)
Isomer-specific sensory profile
Odor threshold and OAV benchmarking
Corrosion inhibition for mild steel
Corrosion inhibition efficiency context
Acidic media protection validation
Biomanufacturing of 2,5-DMP
Biosynthesis pathway feasibility
Yield and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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